3-(3,5-Bis-trifluoromethyl-phenyl)-3-fluoro-butyramide
Overview
Description
3-(3,5-Bis-trifluoromethyl-phenyl)-3-fluoro-butyramide is a fluorinated organic compound characterized by the presence of trifluoromethyl groups These groups are known for their electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Grignard reagents derived from brominated precursors, which react with sodium tetrafluoroborate to introduce the trifluoromethyl groups . The reaction conditions often include the use of solvents like diethyl ether and the presence of catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve biocatalytic processes, which utilize whole-cell catalysts to achieve high yields and enantiomeric purity. For example, the biocatalytic reduction of 3,5-bis(trifluoromethyl)acetophenone using Trichoderma asperellum has been shown to be effective . This method employs dual cosubstrates like ethanol and glycerol for cofactor recycling, optimizing the reaction conditions to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Bis-trifluoromethyl-phenyl)-3-fluoro-butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often requiring strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrosilanes in the presence of non-nucleophilic anions are often used.
Substitution: Strong bases like sodium hydride or nucleophiles such as amines are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(3,5-Bis-trifluoromethyl-phenyl)-3-fluoro-butyramide has several applications in scientific research:
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals and specialty polymers, where its stability and reactivity are advantageous.
Mechanism of Action
The mechanism by which 3-(3,5-Bis-trifluoromethyl-phenyl)-3-fluoro-butyramide exerts its effects involves its interaction with molecular targets through its electron-withdrawing trifluoromethyl groups. These interactions can influence enzyme activity, receptor binding, and other biochemical pathways. The compound’s fluorine atoms can form strong hydrogen bonds and dipole interactions, affecting its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)phenyl isocyanate: Used in chemical derivatization and preparation of zwitterionic salts.
3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives: Known for their antimicrobial properties.
Uniqueness
3-(3,5-Bis-trifluoromethyl-phenyl)-3-fluoro-butyramide stands out due to its specific combination of trifluoromethyl and fluoro groups, which confer unique electronic properties. This makes it particularly valuable in applications requiring high stability and reactivity.
Properties
IUPAC Name |
3-[3,5-bis(trifluoromethyl)phenyl]-3-fluorobutanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F7NO/c1-10(13,5-9(20)21)6-2-7(11(14,15)16)4-8(3-6)12(17,18)19/h2-4H,5H2,1H3,(H2,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVOYHXEOPUATI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N)(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F7NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301185915 | |
Record name | β-Fluoro-β-methyl-3,5-bis(trifluoromethyl)benzenepropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301185915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1163136-19-3 | |
Record name | β-Fluoro-β-methyl-3,5-bis(trifluoromethyl)benzenepropanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1163136-19-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | β-Fluoro-β-methyl-3,5-bis(trifluoromethyl)benzenepropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301185915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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